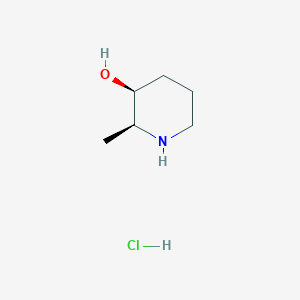

(2S,3S)-2-methylpiperidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S,3S)-2-methylpiperidin-3-ol hydrochloride” is a compound that belongs to the class of organic compounds known as piperidines . The (2S,3S) notation indicates that it is a stereoisomer, specifically an enantiomer, with two chiral centers at the 2nd and 3rd positions of the piperidine ring . Both these chiral centers have an S configuration .

Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the stereochemistry at its chiral centers. The (2S,3S) notation provides information about the configuration of the chiral centers .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the presence of functional groups, and its stereochemistry .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions : Egorova and Prins (2006) investigated the role of Ni and Co promoters in the hydrodesulfurization (HDS) of dibenzothiophene and the hydrodenitrogenation (HDN) of amines over Mo/γ-Al2O3 catalysts. They found that certain amines, including 2-methylpiperidine, strongly inhibited the hydrogenation pathway in these processes (Egorova & Prins, 2006).

Molecular Structure Studies : Szafran et al. (2005) explored the influence of halide anions on the molecular structure of bis(N-methylpiperidine betaine) monocation with a short hydrogen bond. This study highlighted the complex interactions and structural dynamics in certain molecular compounds involving methylpiperidine derivatives (Szafran et al., 2005).

Chemical Synthesis : Kim, Ji, and Jung (2006) reported an efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol from p-anisaldehyde. This synthesis involved the regioselective and diastereoselective introduction of an N-protected amine group, showcasing the utility of methylpiperidine derivatives in organic synthesis (Kim, Ji, & Jung, 2006).

Vibrational Spectra Analysis : Erdoğdu and Güllüoǧlu (2009) conducted an analysis of the vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. This research contributes to our understanding of the spectroscopic properties of methylpiperidine compounds (Erdoğdu & Güllüoǧlu, 2009).

Pharmacological Research : Although not directly related to (2S,3S)-2-methylpiperidin-3-ol hydrochloride, Vanover et al. (2006) investigated the pharmacological and behavioral profile of a novel compound, highlighting the broader context in which methylpiperidine derivatives are studied for potential therapeutic applications (Vanover et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S)-2-methylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUAUEZKXDSBLI-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2615564.png)

![Methyl {1-[(morpholin-4-ylcarbonyl)amino]cyclohexyl}acetate](/img/structure/B2615572.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2615574.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2615577.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide](/img/structure/B2615580.png)